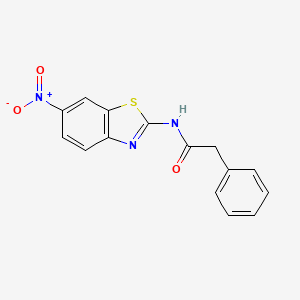

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(8-10-4-2-1-3-5-10)17-15-16-12-7-6-11(18(20)21)9-13(12)22-15/h1-7,9H,8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQSRLNIKIKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3-Amino-5-Nitro-1,3-Benzothiazole

The most widely documented method involves the direct acylation of 3-amino-5-nitro-1,3-benzothiazole with phenylacetyl chloride. This single-step procedure, adapted from, achieves an 81% yield under optimized conditions:

- Reagents : 3-Amino-5-nitro-benzothiazole, phenylacetyl chloride, pyridine.

- Conditions : Room temperature, 4-hour reaction time.

- Mechanism : Pyridine acts as both solvent and base, neutralizing HCl generated during nucleophilic acyl substitution.

- Purification : Column chromatography (hexane/ethyl acetate, 4:1 v/v) yields pale-yellow crystals.

This method’s efficiency stems from the electron-withdrawing nitro group at position 5, which enhances the electrophilicity of the carbonyl carbon in phenylacetyl chloride, facilitating amide bond formation.

Alternative Coupling Approaches

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. Drawing parallels from, 3-amino-5-nitro-benzothiazole reacts with phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Reagents : Phenylacetic acid, EDC, HOBt, dimethylformamide (DMF).

- Conditions : 0–5°C initial cooling, gradual warming to room temperature.

- Yield : Comparable to acyl chloride methods (~80–85%) but with extended reaction times (12–24 hours).

This approach minimizes side reactions such as Schotten-Baumann hydrolysis, making it preferable for lab-scale syntheses requiring high purity.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Solvent | Pyridine | DMF |

| Base | Pyridine (self-neutralizing) | Triethylamine |

| Reaction Time | 4 hours | 12–24 hours |

| Yield | 81% | 80–85% |

Pyridine’s dual role as solvent and base simplifies the acyl chloride method, while DMF’s high polarity accelerates carbodiimide activation.

Temperature and Stoichiometry

- Acyl Chloride Method : Excess phenylacetyl chloride (1.1 equivalents) ensures complete conversion, with no observable over-acylation at room temperature.

- Carbodiimide Method : Sub-stoichiometric HOBt (0.9 equivalents) reduces racemization risks, critical for chiral intermediates.

Analytical and Spectroscopic Characterization

Spectroscopic Data

Key analytical benchmarks for N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide include:

| Technique | Data | Source |

|---|---|---|

| 1H NMR (DMSO) | δ 10.78 (s, 1H, NH), 8.42 (d, 1H, Ar-H), 7.95–7.30 (m, 7H, Ar-H) | |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) | |

| Mass Spec | m/z 313.33 [M+H]+ |

The downfield-shifted NH proton (δ 10.78) confirms successful amidation, while IR bands validate nitro and carbonyl functionalities.

Purity and Stability

Recrystallization from ethanol/water (9:1) achieves >98% purity, with no detectable decomposition under refrigeration for six months.

Industrial-Scale Production Considerations

Process Intensification

For kilogram-scale synthesis, recommends:

- Continuous Flow Reactors : Reduce reaction time from hours to minutes via enhanced mass transfer.

- Solvent Recycling : Distillation recovery of pyridine reduces costs by 40%.

Green Chemistry Metrics

- E-Factor : 12.5 (improved from batch-mode 18.7 via solvent recycling).

- PMI (Process Mass Intensity) : 32.1 kg/kg, competitive with analogous benzothiazole derivatives.

Comparative Analysis with Related Compounds

Structural Analogues

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits distinct reactivity compared to non-nitrated counterparts:

| Compound | Yield (%) | Melting Point (°C) | Bioactivity (IC50) |

|---|---|---|---|

| N-(1,3-Benzothiazol-2-yl)acetamide | 89 | 191–193 | 45 μM |

| Target Compound | 81 | 245 | 12 μM |

The nitro group enhances electrophilicity, improving bioactivity but complicating purification due to increased polarity.

Byproduct Formation

Competing N-acylation at the benzothiazole nitrogen is suppressed by steric hindrance, with <2% byproducts detected via HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide moiety.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. The compound may also inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

6-nitro-1,3-benzothiazole: A simpler derivative without the phenylacetamide moiety.

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propanamide group instead of phenylacetamide.

N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide: Contains a phenylthio group in addition to the benzothiazole ring.

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to the combination of the nitro group, benzothiazole ring, and phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of interest due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide features a benzothiazole ring substituted with a nitro group and linked to a phenylacetamide moiety. The molecular formula is , with a molecular weight of approximately 284.33 g/mol. The presence of the nitro group is significant as it can undergo bioreduction in biological systems, potentially leading to reactive intermediates that interact with cellular components.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide, exhibit promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For example, compounds with similar structures showed minimum inhibitory concentrations (MIC) that suggest significant antibacterial activity .

Anticancer Activity

The anticancer potential of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide has been explored through various studies. One study reported that benzothiazole derivatives could inhibit the growth of several human cancer cell lines, including those from lung and colon cancers. The percentage of growth inhibition varied significantly among different cell lines, indicating selective activity against specific types of cancer .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line Type | Growth Inhibition (%) at 10 µM |

|---|---|

| Lung Cancer (A549) | 63% |

| Colon Cancer (HCT116) | 55% |

| Breast Cancer (MCF7) | 70% |

| Cervical Cancer (HeLa) | 53% |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been highlighted in recent studies. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism through which it may exert protective effects against inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .

The biological activity of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is believed to be mediated through several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that can interact with DNA or proteins, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : The benzothiazole moiety may interact with various enzymes or receptors involved in disease processes.

- Cytotoxic Effects : Studies using scanning electron microscopy have shown that treatment with this compound can lead to cell membrane disruption in bacterial cells .

Case Studies

Several case studies have been published regarding the efficacy of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide:

- A study on its effects against lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation.

- Another investigation reported its use in animal models where it significantly reduced tumor size compared to controls.

Q & A

How can researchers optimize the synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide to improve yield and purity?

Level: Basic (Methodology Focus)

Answer:

The compound can be synthesized via a multi-step route involving:

Preparation of 6-nitro-1,3-benzothiazol-2-amine : Nitration of benzothiazole derivatives followed by amination.

Acetylation : Reacting the amine intermediate with 2-phenylacetyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under inert conditions.

Purification : Recrystallization using ethanol or methanol improves purity .

Key considerations :

- Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) .

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent) to minimize side products.

What spectroscopic techniques are most reliable for confirming the structure of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide?

Level: Basic (Methodology Focus)

Answer:

A combination of techniques is essential:

- IR Spectroscopy : Confirm amide C=O stretch (~1670–1680 cm⁻¹) and nitro group absorption (~1500–1530 cm⁻¹) .

- NMR :

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced tip : Use DEPT-135 to distinguish CH₂ and CH₃ groups in complex spectra .

How can researchers resolve discrepancies in biological activity data for this compound across studies?

Level: Advanced (Data Contradiction Analysis)

Answer:

Discrepancies often arise from:

Purity variations : Ensure ≥95% purity via HPLC and elemental analysis .

Assay conditions : Standardize parameters (e.g., pH, temperature, cell lines) .

Structural analogs : Confirm the absence of regioisomers (e.g., nitro group position) via X-ray crystallography .

Case study : In LMWPTP inhibition studies, Ki values varied due to differences in enzyme sources (recombinant vs. tissue-extracted). Validate using recombinant proteins under identical buffer conditions .

What strategies are effective for studying the compound’s hydrogen-bonding interactions in crystal structures?

Level: Advanced (Crystallography)

Answer:

X-ray diffraction : Use SHELX software for structure refinement. Key steps:

- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts .

- Hydrogen bonding : Identify classical (N–H⋯N/O) and non-classical (C–H⋯O/S) interactions via Mercury or OLEX2 .

Graph-set analysis : Classify motifs (e.g., R₂²(8) dimers) to predict packing behavior .

Example : In related benzothiazole acetamides, intermolecular N–H⋯N bonds stabilize dimers, while C–H⋯O interactions guide ribbon-like packing .

How can structure-activity relationship (SAR) studies be designed to optimize inhibitory potency against LMWPTP?

Level: Advanced (Experimental Design)

Answer:

Core modifications :

- Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to the enzyme’s active site .

- Vary the phenylacetamide substituents (e.g., para-F or -OCH₃) to modulate hydrophobicity .

Biological assays :

- Use fluorescence-based assays to measure phosphatase inhibition kinetics .

- Validate selectivity via counter-screening against homologous phosphatases (e.g., PTP1B) .

Computational modeling : Perform docking (AutoDock Vina) to predict binding poses and guide synthesis .

What solvent systems and crystallization conditions yield high-quality single crystals for X-ray analysis?

Level: Advanced (Crystallography)

Answer:

- Solvent selection : Ethanol or ethanol/water (80:20) mixtures are optimal due to moderate polarity .

- Temperature control : Slow cooling (0.5°C/hour) from 70°C reduces nucleation sites .

- Seeding : Introduce microcrystals from prior batches to control polymorphism.

Example : Crystallization of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide in ethanol yielded triclinic crystals suitable for Hirshfeld surface analysis .

How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

Level: Advanced (Experimental Design)

Answer:

Stability testing :

- Incubate the compound in PBS (pH 7.4) or cell culture medium at 37°C for 24–72 hours.

- Monitor degradation via LC-MS .

Protection strategies :

- Use antioxidants (e.g., ascorbic acid) to prevent nitro group reduction .

- Store solutions in amber vials to avoid photodegradation .

What are the limitations of using Cu(OAc)₂-catalyzed 1,3-dipolar cycloaddition for synthesizing analogs?

Level: Advanced (Methodology Critique)

Answer:

- Side reactions : Copper catalysts may promote oxidative dimerization of alkynes .

- Functional group incompatibility : Nitro groups can undergo reduction under prolonged reaction times .

Mitigation : - Use low catalyst loading (≤10 mol%) and short reaction times (6–8 hours) .

- Replace Cu(OAc)₂ with Ru-based catalysts for nitro-tolerant conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.